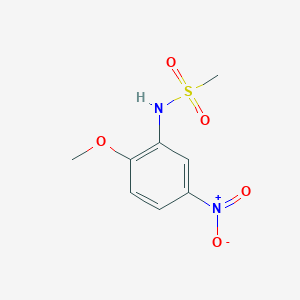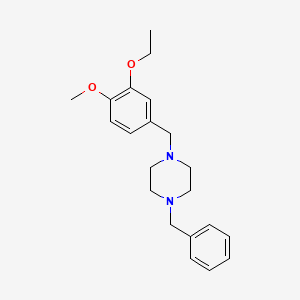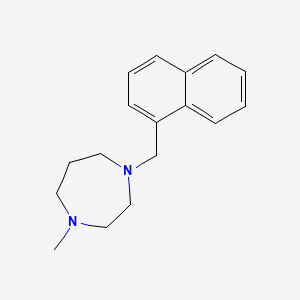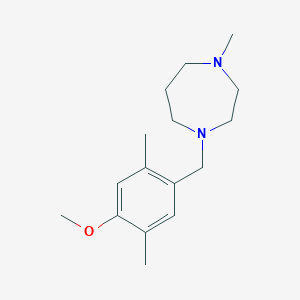![molecular formula C19H32N4O B5656173 4-{[1-cyclohexyl-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine](/img/structure/B5656173.png)
4-{[1-cyclohexyl-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of derivatives related to 1,2,4-triazole compounds involves complex chemical reactions, often starting from simple precursors through multiple steps, including condensation, cyclization, and substitution reactions. For instance, a series of new 4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides were synthesized from previously synthesized aminocompounds through Paal-Knorre pyrrole condensation, highlighting the intricate synthetic routes employed in creating such molecules (Saidov, Georgiyants, & Demchenko, 2014).
Molecular Structure Analysis
The molecular structure of triazole derivatives is characterized by their unique arrangement of atoms and the presence of multiple functional groups. X-ray crystallography and density functional theory (DFT) calculations are commonly used to elucidate these structures, confirming the molecular geometry and electronic configuration. For example, the synthesis of 4-(2-chlorobenzyl)-1-(4-hydroxy-3-((4-hydroxypiperidin-1-yl)methyl)-5-methoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one demonstrated the use of X-ray diffraction and DFT to confirm the structure, with geometrical parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis providing detailed insights (Wu et al., 2021).
Chemical Reactions and Properties
The chemical reactivity of triazole derivatives is influenced by their functional groups, leading to a wide range of chemical reactions, such as nucleophilic substitutions and cycloadditions. These reactions enable the modification of the molecular structure and the introduction of new functional groups, expanding the chemical diversity and potential applications of these compounds. The synthesis of triazolyl-substituted 3-aminopiperidines through Huisgen 1,3-dipolar cycloaddition is an example of such chemical versatility (Schramm et al., 2010).
Physical Properties Analysis
The physical properties of triazole derivatives, including melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties are determined by the compound's molecular structure and intermolecular interactions, such as hydrogen bonding and π-π stacking. The crystal and molecular structures of triazole derivatives reveal the arrangement of molecules in the solid state and the types of intermolecular interactions that stabilize the crystal lattice (Boechat et al., 2010).
Propiedades
IUPAC Name |
4-[[1-cyclohexyl-5-(oxolan-3-yl)-1,2,4-triazol-3-yl]methyl]-1-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N4O/c1-22-10-7-15(8-11-22)13-18-20-19(16-9-12-24-14-16)23(21-18)17-5-3-2-4-6-17/h15-17H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFIKBOHDIQEEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CC2=NN(C(=N2)C3CCOC3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[1-cyclohexyl-5-(tetrahydrofuran-3-yl)-1H-1,2,4-triazol-3-yl]methyl}-1-methylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5656103.png)



![2-[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]acetamide](/img/structure/B5656129.png)


![N~2~-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-leucinamide](/img/structure/B5656155.png)
![4-({4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5656158.png)



![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1-morpholin-4-ylcyclohexanecarboxamide](/img/structure/B5656199.png)
![1-methyl-4-({4-[1-(2-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-pyrrolidinone](/img/structure/B5656206.png)